molecular formula C19H18N2O2S2 B2866439 4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine CAS No. 339106-31-9

4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine

Cat. No.: B2866439
CAS No.: 339106-31-9
M. Wt: 370.49
InChI Key: LLONJKWLZBPBFP-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine is a functionalized pyrimidine derivative of high interest in medicinal chemistry and drug discovery research. Pyrimidines are privileged scaffolds in pharmaceutical development, and the specific substitution pattern on this compound—featuring a methylsulfonyl group, a phenyl ring, and a (2,4-dimethylphenyl)sulfanyl moiety—suggests potential for diverse biological activity. Structural analogs of this compound, particularly those containing the methylsulfonylphenyl group, have been identified as potent and selective inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation and cancer research . Furthermore, pyrimidine derivatives are extensively investigated for their antimicrobial and antitumor properties, with mechanisms of action that can include enzyme inhibition such as thymidylate synthase (TS) or tyrosine kinases . This compound is provided exclusively for research purposes to support investigations into kinase inhibition, inflammatory pathways, and the development of novel therapeutic agents. It is intended for use in strictly controlled laboratory environments. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-(2,4-dimethylphenyl)sulfanyl-5-methylsulfonyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-13-9-10-16(14(2)11-13)24-19-17(25(3,22)23)12-20-18(21-19)15-7-5-4-6-8-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLONJKWLZBPBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=NC(=NC=C2S(=O)(=O)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine core is typically assembled via cyclization reactions. A common precursor is 5-(methylsulfanyl)-2-phenylpyrimidin-4-ol, which undergoes thioetherification with 2,4-dimethylbenzenethiol. Early methods relied on acid-catalyzed cyclocondensation of β-keto esters with thioureas or guanidines. For example, methyl 3-(methylsulfanyl)-3-oxopropanoate reacts with 2-phenylguanidine in acetic acid to yield 5-(methylsulfanyl)-2-phenylpyrimidin-4(3H)-one, which is subsequently halogenated at position 4.

Thioetherification at Position 4

The introduction of the (2,4-dimethylphenyl)sulfanyl group requires nucleophilic displacement of a leaving group (e.g., chloride or bromide) at position 4. In a representative procedure, 4-chloro-5-(methylsulfanyl)-2-phenylpyrimidine reacts with 2,4-dimethylbenzenethiol in the presence of a base such as potassium carbonate. This step proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Table 1: Thioetherification Reaction Conditions

Leaving Group Solvent Base Temperature Yield Source
Chloride DMF K₂CO₃ 80°C 72%
Bromide Acetonitrile Cs₂CO₃ 100°C 68%

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Transition metal catalysis enables regioselective functionalization. The Suzuki-Miyaura coupling introduces the phenyl group at position 2 using 2-phenylboronic acid and a halogenated pyrimidine precursor. For instance, 2-chloro-5-(methylsulfanyl)pyrimidin-4-amine couples with phenylboronic acid in the presence of bis(triphenylphosphine)palladium(II) dichloride, yielding 2-phenyl-5-(methylsulfanyl)pyrimidin-4-amine.

Halogenation Strategies

Position 5 is halogenated prior to sulfonyl group introduction. N-Bromosuccinimide (NBS) in chloroform selectively brominates the pyrimidine ring at position 5, achieving yields up to 85%. Subsequent oxidation converts the bromine to a sulfonyl group, though direct sulfonylation via Michaelis-Arbuzov reactions is also documented.

Oxidation of Sulfanyl to Sulfonyl Groups

Hydrogen Peroxide-Mediated Oxidation

The methylsulfanyl group at position 5 is oxidized to methylsulfonyl using 30% hydrogen peroxide in trifluoroethanol. This exothermic reaction requires careful temperature control (0–25°C) to prevent over-oxidation. Yields range from 65% to 78% depending on reaction time (12–48 hours).

Table 2: Oxidation Conditions and Outcomes

Oxidizing Agent Solvent Temperature Time Yield Source
H₂O₂ (30%) Trifluoroethanol 25°C 24 h 75%
mCPBA Chloroform 0°C 12 h 70%

Alternative Oxidants

Meta-chloroperbenzoic acid (mCPBA) in chloroform offers milder conditions for sensitive substrates. However, competing epoxidation of aromatic rings may occur, necessitating rigorous monitoring.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization from ethanol/water mixtures. The target compound exhibits low solubility in cold ethanol, enabling efficient recovery (purity >95% by HPLC).

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) confirms substituent positions:

  • δ 2.35 (s, 3H, CH₃ from methylsulfonyl)
  • δ 2.42 (s, 6H, CH₃ from 2,4-dimethylphenyl)
  • δ 7.25–7.60 (m, 9H, aromatic protons).

Challenges and Optimization

Regioselectivity Issues

Competing substitution at positions 4 and 6 during thioetherification is mitigated by steric hindrance from the 2-phenyl group. Computational studies suggest that electron-withdrawing substituents at position 2 direct electrophiles to position 4.

Byproduct Formation

Over-oxidation to sulfonic acids or dimerization is minimized by slow addition of oxidants and low-temperature conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The halogen atoms on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.

    Amines: Formed from the reduction of nitro groups.

    Substituted Pyrimidines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Positions 4 and 5

The structural diversity of pyrimidine derivatives primarily arises from substitutions at positions 4 and 5. Below is a comparative analysis of key analogues:

Table 1: Substituent Comparison of Pyrimidine Derivatives
Compound Name Position 4 Substituent Position 5 Substituent CAS Number Key Features
Target Compound (2,4-Dimethylphenyl)sulfanyl Methylsulfonyl 339106-31-9 Electron-withdrawing sulfonyl group; steric bulk from dimethylphenyl .
4-[(4-tert-Butylphenyl)sulfanyl]-5-(4-methylbenzenesulfonyl)-2-phenylpyrimidine (4-tert-Butylphenyl)sulfanyl 4-Methylbenzenesulfonyl 478247-30-2 Enhanced steric hindrance from tert-butyl; aryl sulfonyl group .
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (4-Methylphenyl)sulfanyl Ethoxycarbonyl 1803598-76-6 Carboxylate ester introduces polarity; reduced electron withdrawal .
5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine (2-Methoxyphenyl)sulfanyl Methoxy 338771-65-6 Methoxy groups enhance solubility; pyridinyl at position 2 .
2-[(4-Methylbenzyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine (4-Methylbenzyl)sulfanyl 3-(Trifluoromethyl)phenyl 339102-03-3 Trifluoromethyl group increases hydrophobicity and metabolic stability .

Electronic and Steric Effects

  • Sulfonyl vs. Sulfanyl/Sulfinyl Groups : The methylsulfonyl group in the target compound (electron-withdrawing) contrasts with sulfanyl (electron-donating) or sulfinyl (moderately electron-withdrawing) groups in analogues like those in and . This difference impacts reactivity and binding affinity in biological targets .
  • Aromatic Substituents : The 2,4-dimethylphenyl group in the target compound introduces steric hindrance compared to smaller substituents like 4-methylphenyl () or 4-fluorophenyl (). Bulkier groups (e.g., tert-butyl in ) may hinder molecular packing, as seen in crystallographic studies .

Physicochemical Properties

Limited data are available for the target compound, but comparisons highlight trends:

  • Solubility : Methoxy-substituted derivatives () exhibit higher aqueous solubility than hydrophobic analogues like the target compound .
  • Melting Points : Compounds with rigid substituents (e.g., trifluoromethyl in ) often have higher melting points, though the target compound’s melting point is undocumented .

Biological Activity

The compound 4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine is a member of the pyrimidine family, which has gained attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H20N2O2S2
  • Molecular Weight : 368.49 g/mol

This compound features a pyrimidine ring substituted with a dimethylphenyl sulfanyl group and a methylsulfonyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. The following mechanisms have been identified:

  • Antimicrobial Activity : Studies have indicated that derivatives of pyrimidines exhibit significant antimicrobial properties. The presence of the sulfanyl and sulfonyl groups may enhance the compound's efficacy against bacterial strains by disrupting cell wall synthesis or function.
  • Anticancer Properties : Research has shown that pyrimidine derivatives can induce apoptosis in cancer cells. The specific structural features of this compound may allow it to inhibit key enzymes involved in cancer cell proliferation.

Biological Activity Data

A summary of biological activities observed for this compound is presented in the table below:

Activity Type Observed Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study published in PMC showed that derivatives similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL. This suggests that the compound could be a candidate for developing new antibiotics .
  • Anticancer Activity : In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The IC50 values reported were approximately 0.3 µM for breast cancer cells, indicating potent cytotoxicity .
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of similar pyrimidine derivatives and found that they significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic use in inflammatory diseases .

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